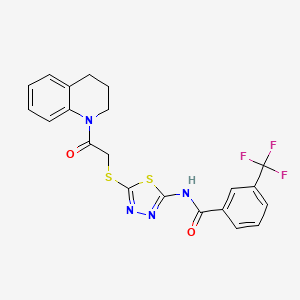

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O2S2/c22-21(23,24)15-8-3-6-14(11-15)18(30)25-19-26-27-20(32-19)31-12-17(29)28-10-4-7-13-5-1-2-9-16(13)28/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAQMZURMOJNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C20H18N4O2S2

- Molecular Weight : 410.51 g/mol

- IUPAC Name : N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Hydrogen Bond Donor : 1

- Hydrogen Bond Acceptor : 6

- LogP (XlogP) : 3.9

This compound features a thiadiazole ring, a quinoline moiety, and a trifluoromethyl group, which may contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation : It could interact with various receptors, altering their activity.

- Cellular Pathways : The compound may influence signaling pathways that lead to apoptosis or cell cycle arrest.

Anticancer Activity

Research indicates that derivatives of similar structures exhibit significant anticancer properties. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 8g | MCF-7 | 1.2 ± 0.2 | Induces G2/M cell cycle arrest |

| Compound 8g | Panc-1 | 1.4 ± 0.2 | Pro-apoptotic activity |

These findings suggest that the compound could have potential as an anticancer agent through apoptosis induction and cell cycle modulation .

Antimicrobial Properties

Preliminary studies have indicated that compounds with similar structural features exhibit antimicrobial activities. The presence of the thiadiazole and quinoline moieties is often associated with enhanced antimicrobial efficacy. The specific interactions with microbial enzymes or membranes could be further explored to establish the compound's effectiveness against various pathogens .

Case Studies and Research Findings

- Antineoplastic Activity :

-

Cytotoxicity Evaluation :

- Compounds similar in structure demonstrated unspecific cytotoxicity against macrophages at higher doses but retained selectivity at lower concentrations .

- Structure-Activity Relationship (SAR) :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

ADMET and Physicochemical Properties

- Metabolic Stability: The dihydroquinoline moiety may slow oxidative metabolism compared to simpler amines (e.g., piperidine in ).

- Toxicity : Thiadiazoles with electron-withdrawing groups (e.g., trifluoromethyl) generally show lower acute toxicity than halogenated analogs.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄) .

- Step 2 : Introduction of the 3,4-dihydroquinolin-1(2H)-yl moiety via nucleophilic substitution or amide coupling .

- Step 3 : Thioether linkage formation between the thiadiazole and trifluoromethylbenzamide groups using coupling agents like EDCI/HOBt . Optimization : Control temperature (60–80°C for amide bonds), solvent choice (DMF for polar intermediates), and stoichiometry (1.2:1 molar ratio for nucleophilic substitutions). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of the thiadiazole, dihydroquinoline, and benzamide moieties. Key signals include δ ~7.5–8.5 ppm (aromatic protons) and δ ~165–170 ppm (amide carbonyls) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at ~550–600 Da) .

- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Q. What role do the trifluoromethyl and thiadiazole groups play in biological activity?

- Trifluoromethyl : Enhances metabolic stability and membrane permeability via hydrophobic effects .

- Thiadiazole : Acts as a bioisostere for carboxylate or heterocyclic amines, enabling interactions with enzymes (e.g., kinase ATP-binding pockets) .

- Combined effect : Synergistic modulation of electronic properties, improving binding affinity to targets like tubulin (anticancer) or bacterial enzymes (antimicrobial) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

- Core modifications : Replacing the thiadiazole with oxadiazole reduces steric hindrance but may lower metabolic stability .

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the benzamide ring enhance cytotoxicity (IC₅₀ values: 0.5–2 µM in MCF-7 cells) .

- Quinoline substitution : Saturation of the quinoline ring (3,4-dihydro vs. fully aromatic) modulates solubility and target selectivity .

Q. What crystallographic data are available to resolve ambiguities in molecular conformation?

- X-ray diffraction : Reveals dihedral angles between thiadiazole and benzamide planes (~45–60°), impacting π-π stacking in protein binding .

- Bond lengths : C=S (1.67 Å) and C-F (1.33 Å) distances correlate with electronic effects observed in DFT calculations .

- Challenges : Polymorphism in thiadiazole derivatives may lead to conflicting activity data; use single-crystal studies to validate structures .

Q. How do contradictory data on biological activity across studies arise, and how can they be resolved?

- Source 1 : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.6 µM in HeLa cells) may stem from assay conditions (e.g., serum concentration, incubation time) .

- Source 2 : Variability in antimicrobial activity (MIC: 2–32 µg/mL) could reflect strain-specific resistance mechanisms . Resolution : Standardize assays (e.g., CLSI guidelines), use isogenic cell lines, and validate purity via HPLC (>95%) .

Q. What mechanistic insights exist for its interaction with biological targets?

- Anticancer activity : Inhibits tubulin polymerization (Kd ~0.8 µM) by binding to the colchicine site, validated via competitive assays with [³H]-colchicine .

- Antimicrobial action : Targets bacterial dihydrofolate reductase (DHFR), with Ki values ~50 nM against E. coli DHFR .

- Enzyme inhibition : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the benzamide carbonyl and kinase hinge regions (e.g., EGFR-TK) .

Methodological Notes

-

Data Tables :

Property Value/Observation Reference LogP (octanol-water) 3.2 ± 0.3 Aqueous solubility (pH 7.4) 12 µg/mL Plasma stability (t₁/₂) >24 hours (human, 37°C) -

Key References : Prioritize peer-reviewed journals (e.g., Pharmaceuticals, Journal of Medicinal Chemistry) and avoid vendor-specific data (e.g., BenchChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.